1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18009941
InChI: InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3
SMILES:
Molecular Formula: C21H22BrNO
Molecular Weight: 384.3 g/mol

1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole

CAS No.:

Cat. No.: VC18009941

Molecular Formula: C21H22BrNO

Molecular Weight: 384.3 g/mol

* For research use only. Not for human or veterinary use.

1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole -

Specification

Molecular Formula C21H22BrNO
Molecular Weight 384.3 g/mol
IUPAC Name (2-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3
Standard InChI Key MSEDZAHNPZGMBW-UHFFFAOYSA-N
Canonical SMILES CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrrole ring substituted at three positions:

  • Position 1: A hexyl chain (-C6H13\text{-C}_6\text{H}_{13}) attached to the nitrogen atom.

  • Position 2: A bromine atom, enabling nucleophilic substitution reactions.

  • Position 3: A 1-naphthoyl group (-CO-C10H7\text{-CO-C}_{10}\text{H}_7), contributing aromaticity and steric bulk.

The InChI key MSEDZAHNPZGMBW-UHFFFAOYSA-N and SMILES string CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 encode this architecture, confirming the regiochemistry of substituents .

Physical Characteristics

PropertyValueSource
Molecular FormulaC21H22BrNO\text{C}_{21}\text{H}_{22}\text{BrNO}
Molecular Weight384.31 g/mol
AppearancePale yellow solid
SolubilityChloroform, DCM, DMSO
Storage Conditions2–8°C, protected from light
Purity98% (Coompo), >95% (NovaChem)

The pale yellow color arises from extended conjugation between the pyrrole and naphthoyl groups. Solubility in aprotic solvents aligns with its nonpolar substituents, facilitating use in organic reactions .

Synthesis and Reactivity

Synthetic Pathways

While explicit synthetic protocols are unavailable in public sources, the structure suggests a multi-step route:

  • Pyrrole Core Formation: Likely via Paal-Knorr condensation of hexylamine with a diketone precursor.

  • Bromination: Electrophilic substitution using N\text{N}-bromosuccinimide (NBS) or Br2\text{Br}_2 under controlled conditions to avoid over-bromination.

  • Naphthoylation: Friedel-Crafts acylation or nucleophilic acyl substitution with 1-naphthoyl chloride.

Industrial-scale production would optimize these steps for yield and purity, potentially employing flow chemistry .

Reactivity Profile

The bromine atom at position 2 is primed for cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups. The naphthoyl carbonyl may undergo:

  • Reduction: To a hydroxymethyl group using LiAlH4\text{LiAlH}_4.

  • Nucleophilic Attack: By Grignard reagents or enolates.

Notably, the hexyl chain enhances lipid solubility, potentially aiding membrane permeability in biological assays .

Comparative Analysis with Analogues

CompoundKey DifferencesReactivity Implications
1-Hexyl-3-(1-naphthoyl)pyrroleLacks bromine at position 2Reduced cross-coupling utility
1-Hexyl-2-chloro-3-(1-naphthoyl)pyrroleChlorine instead of bromineSlower substitution kinetics
1-Hexyl-2-bromo-3-(2-naphthoyl)pyrroleNaphthoyl at position 2Altered steric/electronic effects

The bromine atom’s polarizability enhances its leaving-group ability compared to chlorine, favoring nucleophilic aromatic substitution .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator